3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine
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Overview
Description
(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine is an organic compound that belongs to the class of phenylpropenes. These compounds are characterized by the presence of a phenyl group attached to a propenyl chain. The compound’s structure includes two methoxy groups attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine typically involves the condensation of 2,3-dimethoxybenzaldehyde with an appropriate amine under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: Potential therapeutic applications can be explored, particularly if the compound exhibits pharmacological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine would depend on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The pathways involved would be determined by the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,4-dimethoxyphenyl)prop-2-en-1-amine
- (2E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine
- (2E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-amine
Uniqueness
The uniqueness of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine lies in the specific positioning of the methoxy groups on the phenyl ring
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-7H,8,12H2,1-2H3/b6-4+ |
InChI Key |
RENPYWQGZDJVMI-GQCTYLIASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/CN |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CCN |
Origin of Product |
United States |
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